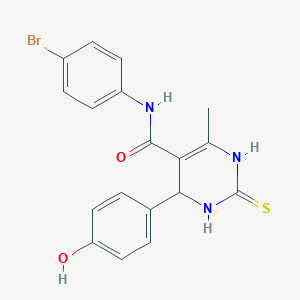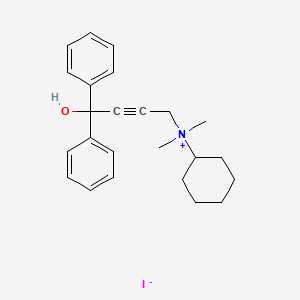
N-(4-hydroxy-4,4-diphenyl-2-butyn-1-yl)-N,N-dimethylcyclohexanaminium iodide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-hydroxy-4,4-diphenyl-2-butyn-1-yl)-N,N-dimethylcyclohexanaminium iodide, also known as HDAC inhibitor, is a chemical compound that has been widely used in scientific research. It is a potent inhibitor of histone deacetylases (HDACs), which are enzymes that regulate gene expression by removing acetyl groups from histone proteins. HDAC inhibitors have been studied extensively for their potential therapeutic applications in cancer, neurodegenerative diseases, and other conditions.
Mecanismo De Acción
The mechanism of action of N-(4-hydroxy-4,4-diphenyl-2-butyn-1-yl)-N,N-dimethylcyclohexanaminium iodide inhibitor involves the inhibition of N-(4-hydroxy-4,4-diphenyl-2-butyn-1-yl)-N,N-dimethylcyclohexanaminium iodide enzymes, which leads to the accumulation of acetylated histones and other proteins. This alteration in protein acetylation can affect gene expression by promoting the activation or repression of specific genes. N-(4-hydroxy-4,4-diphenyl-2-butyn-1-yl)-N,N-dimethylcyclohexanaminium iodide inhibitors have also been found to affect non-histone proteins, such as transcription factors, chaperones, and cytoskeletal proteins.
Biochemical and Physiological Effects
N-(4-hydroxy-4,4-diphenyl-2-butyn-1-yl)-N,N-dimethylcyclohexanaminium iodide inhibitor has been shown to have various biochemical and physiological effects on cells and tissues. These effects may include changes in gene expression, alterations in protein function, and modifications to cellular signaling pathways. N-(4-hydroxy-4,4-diphenyl-2-butyn-1-yl)-N,N-dimethylcyclohexanaminium iodide inhibitors have also been found to induce cell cycle arrest, apoptosis, and differentiation in cancer cells. In addition, they have been shown to improve cognitive function and protect against neuronal damage in neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(4-hydroxy-4,4-diphenyl-2-butyn-1-yl)-N,N-dimethylcyclohexanaminium iodide inhibitor has several advantages for use in laboratory experiments. It is a potent inhibitor of N-(4-hydroxy-4,4-diphenyl-2-butyn-1-yl)-N,N-dimethylcyclohexanaminium iodide enzymes, making it a valuable tool for studying the role of these enzymes in gene expression and other cellular processes. N-(4-hydroxy-4,4-diphenyl-2-butyn-1-yl)-N,N-dimethylcyclohexanaminium iodide inhibitor is also relatively easy to synthesize and purify, making it accessible to many researchers. However, there are also some limitations to the use of N-(4-hydroxy-4,4-diphenyl-2-butyn-1-yl)-N,N-dimethylcyclohexanaminium iodide inhibitor in laboratory experiments. It may have off-target effects on other proteins and pathways, and its potency may vary depending on the specific N-(4-hydroxy-4,4-diphenyl-2-butyn-1-yl)-N,N-dimethylcyclohexanaminium iodide isoform being targeted.
Direcciones Futuras
There are several future directions for research on N-(4-hydroxy-4,4-diphenyl-2-butyn-1-yl)-N,N-dimethylcyclohexanaminium iodide inhibitor. One area of focus is the development of more selective N-(4-hydroxy-4,4-diphenyl-2-butyn-1-yl)-N,N-dimethylcyclohexanaminium iodide inhibitors that target specific isoforms of the enzyme. This could help to reduce off-target effects and improve the specificity of the compound. Another area of research is the combination of N-(4-hydroxy-4,4-diphenyl-2-butyn-1-yl)-N,N-dimethylcyclohexanaminium iodide inhibitors with other drugs or therapies, such as chemotherapy or immunotherapy. This could enhance the effectiveness of these treatments and reduce the risk of drug resistance. Finally, there is ongoing research into the potential therapeutic applications of N-(4-hydroxy-4,4-diphenyl-2-butyn-1-yl)-N,N-dimethylcyclohexanaminium iodide inhibitors in various diseases, including cancer, neurodegenerative diseases, and inflammatory disorders.
Métodos De Síntesis
The synthesis of N-(4-hydroxy-4,4-diphenyl-2-butyn-1-yl)-N,N-dimethylcyclohexanaminium iodide inhibitor involves several steps, including the preparation of the starting materials, the reaction of these materials to form the intermediate product, and the final purification of the compound. The exact synthesis method may vary depending on the specific laboratory and equipment used. However, the general process involves the use of organic solvents, reagents, and catalysts to promote the desired chemical reactions.
Aplicaciones Científicas De Investigación
N-(4-hydroxy-4,4-diphenyl-2-butyn-1-yl)-N,N-dimethylcyclohexanaminium iodide inhibitor has been extensively studied for its potential therapeutic applications in various diseases. In cancer research, N-(4-hydroxy-4,4-diphenyl-2-butyn-1-yl)-N,N-dimethylcyclohexanaminium iodide inhibitors have been shown to induce cell cycle arrest, apoptosis, and differentiation in cancer cells. They have also been found to sensitize cancer cells to chemotherapy and radiotherapy. In neurodegenerative disease research, N-(4-hydroxy-4,4-diphenyl-2-butyn-1-yl)-N,N-dimethylcyclohexanaminium iodide inhibitors have been shown to improve cognitive function and protect against neuronal damage. Other potential applications of N-(4-hydroxy-4,4-diphenyl-2-butyn-1-yl)-N,N-dimethylcyclohexanaminium iodide inhibitors include the treatment of inflammatory diseases, cardiovascular diseases, and viral infections.
Propiedades
IUPAC Name |
cyclohexyl-(4-hydroxy-4,4-diphenylbut-2-ynyl)-dimethylazanium;iodide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H30NO.HI/c1-25(2,23-17-10-5-11-18-23)20-12-19-24(26,21-13-6-3-7-14-21)22-15-8-4-9-16-22;/h3-4,6-9,13-16,23,26H,5,10-11,17-18,20H2,1-2H3;1H/q+1;/p-1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMRLNKJEEGUZAM-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+](C)(CC#CC(C1=CC=CC=C1)(C2=CC=CC=C2)O)C3CCCCC3.[I-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30INO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
475.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

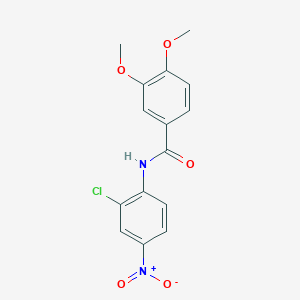
![N~1~-[2-(benzylthio)ethyl]-N~2~-(3-nitrophenyl)-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B5103079.png)
![3-[4-(2-chloro-6-fluorobenzoyl)-1-piperazinyl]-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine](/img/structure/B5103093.png)
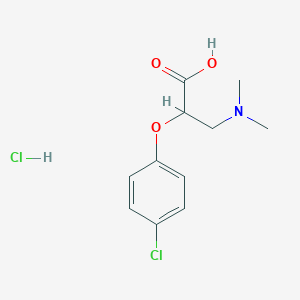
![5-[3-methoxy-4-(1-naphthylmethoxy)benzylidene]-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5103104.png)
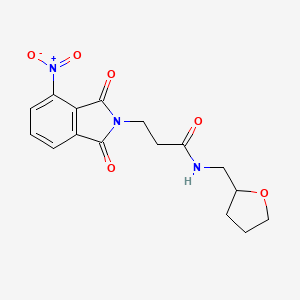
![1-(4-methylphenyl)-3-[(3-nitrophenyl)sulfonyl]-2,3-dihydro-1H-imidazo[4,5-b]quinoxaline](/img/structure/B5103113.png)
![N-[3-(1,3-benzothiazol-2-yl)phenyl]-2-chloro-4-methylbenzamide](/img/structure/B5103128.png)
![N-(5-fluoro-2-methylbenzyl)-3-{5-[2-(1H-indol-3-yl)ethyl]-1,3,4-oxadiazol-2-yl}propanamide](/img/structure/B5103136.png)
![4-{[3-(4-bromophenyl)-3-oxo-1-propen-1-yl]amino}-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B5103138.png)
![6,9,12,20,23,28-hexaoxa-1,3,15,17-tetraazabicyclo[15.8.5]triacontane-2,16-dithione](/img/structure/B5103146.png)
![4-{3-[4-(2-chlorophenyl)-1-piperazinyl]-2,5-dioxo-1-pyrrolidinyl}benzoic acid](/img/structure/B5103162.png)
![1-(4-tert-butylcyclohexyl)-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B5103169.png)
